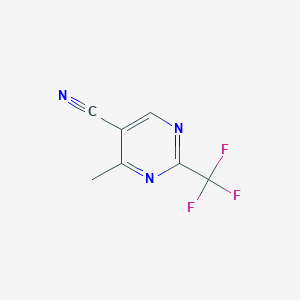

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the second position, a methyl group at the fourth position, and a carbonitrile group at the fifth position of the pyrimidine ring.

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the use of organolithium reagents. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with organolithium reagents to introduce the desired substituents at specific positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.

Analyse Chemischer Reaktionen

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyrimidine ring.

Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Anticancer Research: Pyrimidine derivatives, including this compound, have been studied for their potential as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).

Neuroprotection: The compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

EGFR Inhibition: The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the epidermal growth factor receptor and inhibiting its activity.

Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum stress markers, thereby exerting its neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that have similar structures and biological activities:

2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but differs in the presence of a chlorine atom instead of a methyl group.

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potent CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.

Pyrimidine-5-carbonitrile Derivatives: These compounds have been designed as ATP mimicking tyrosine kinase inhibitors and have shown significant anticancer activities.

Eigenschaften

Molekularformel |

C7H4F3N3 |

|---|---|

Molekulargewicht |

187.12 g/mol |

IUPAC-Name |

4-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H4F3N3/c1-4-5(2-11)3-12-6(13-4)7(8,9)10/h3H,1H3 |

InChI-Schlüssel |

PGTJEZYVHJRLGD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC=C1C#N)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)

![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)

![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)